4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide
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Overview
Description
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide is a synthetic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazolopyridazine core, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the methoxy group and the butanamide side chain. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazolopyridazine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and triazolopyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the triazolopyridazine core can produce partially or fully reduced derivatives.
Scientific Research Applications
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials, agrochemicals, and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-((6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline
- 4-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
Uniqueness
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide is unique due to its specific substitution pattern and the presence of both methoxy and butanamide groups. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H17N7O2 |
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Molecular Weight |
315.33 g/mol |
IUPAC Name |
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methylpyrazol-3-yl)butanamide |
InChI |
InChI=1S/C14H17N7O2/c1-20-9-8-10(18-20)15-13(22)5-3-4-11-16-17-12-6-7-14(23-2)19-21(11)12/h6-9H,3-5H2,1-2H3,(H,15,18,22) |
InChI Key |
GCYJMRUCQODDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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